Fmoc-D-allo-Thr-OH
CAS No.: 130674-54-3
Cat. No.: VC21551443
Molecular Formula: C19H19NO5
Molecular Weight: 341,36 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130674-54-3 |
|---|---|
| Molecular Formula | C19H19NO5 |
| Molecular Weight | 341,36 g/mole |
| IUPAC Name | (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid |
| Standard InChI | InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1 |
| Standard InChI Key | OYULCCKKLJPNPU-PIGZYNQJSA-N |
| Isomeric SMILES | C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
| SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Introduction
Chemical Identity and Structural Characteristics
Fmoc-D-allo-Thr-OH is an N-protected amino acid derivative with distinctive stereochemical properties. The compound features a fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function, which is essential for controlled peptide synthesis protocols.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Name | (2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid |
| CAS Number | 130674-54-3 |
| Molecular Formula | C19H19NO5 |
| Molecular Weight | 341.36 g/mol |
| Storage Temperature | Ambient/Room temperature |
Common Synonyms and Alternative Nomenclature
| Synonym |
|---|
| Fmoc-D-allo-threonine |
| D-Allothreonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
| FMOC-D-THR(ALLO)-OH |
| FMOC-D-ALLO-THREONINE |
| N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-D-ALLO-THREONINE |
| (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid |
Physicochemical Properties
Fmoc-D-allo-Thr-OH exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Understanding these properties is crucial for researchers working with this compound.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 596.5±50.0 °C (Predicted) | |
| Density | 1.327±0.06 g/cm³ (Predicted) | |
| pKa | 3.49±0.10 (Predicted) | |
| Solubility | Soluble in DMSO | |
| Physical State | Solid at room temperature |
Stereochemical Configuration
The stereochemistry of Fmoc-D-allo-Thr-OH is of particular importance, as it distinguishes this compound from standard threonine derivatives. The compound features:
-
D-configuration at the α-carbon (C2, R-configuration)
-
R-configuration at the β-carbon (C3, R-configuration)
-
This (2R,3R) configuration represents the "allo" diastereomer of threonine
This specific stereochemical arrangement contrasts with natural L-threonine (2S,3R) and contributes to its unique applications in peptide chemistry .
Structural Significance in Peptide Chemistry
Fmoc Protection Strategy
The Fmoc group in Fmoc-D-allo-Thr-OH serves as a crucial protective group for the α-amino function during peptide synthesis. This protection strategy offers several advantages:
-
Base-labile removal conditions (typically 20-50% piperidine in DMF)
-
Orthogonality with acid-labile side-chain protecting groups
-
Mild deprotection conditions compatible with sensitive peptide sequences
The "allo" Configuration Significance
The "allo" configuration of threonine refers to the stereoisomer where both the α and β stereocenters have the same configuration (both R in D-allo-threonine). This distinct stereochemistry provides:
-
Different conformational preferences compared to standard threonine
-
Altered hydrogen bonding patterns in peptide structures
-
Potential for increased stability against enzymatic degradation
Applications in Advanced Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-allo-Thr-OH serves as a key building block in modern peptide synthesis, particularly in the creation of specialized bioactive peptides.
| Application | Details |
|---|---|
| Kahalalide F Synthesis | Building block for the SPPS of kahalalide F, where the hydroxyl group of D-aThr is involved in the ester bond of this cyclic depsipeptide |
| Cyclic Peptide Synthesis | Used in the formation of ester bonds in cyclic depsipeptides |
| Peptide Mimetics | Incorporated to modify peptide backbone conformations |
| Unnatural Peptide Synthesis | Enables creation of peptides with enhanced stability and altered biological activities |
Specific Biomedical Applications
The incorporation of D-allo-threonine into peptide structures has shown particular value in pharmaceutical research:
-
Enhanced resistance to proteolytic degradation in peptide-based drugs
-
Modified pharmacokinetic properties of peptide therapeutics
-
Altered receptor binding profiles of bioactive peptides
-
Novel three-dimensional peptide conformations for drug development
Comparison with Related Compounds
Structural Variants of Fmoc-D-allo-Thr-OH
| Compound | CAS Number | Molecular Weight | Key Differences |
|---|---|---|---|
| Fmoc-D-allo-Thr-OH | 130674-54-3 | 341.36 g/mol | Base compound with free hydroxyl group |
| Fmoc-D-allo-Thr(tBu)-OH | 170643-02-4 | 397.47 g/mol | tert-Butyl protected hydroxyl group |
| Fmoc-D-allo-threoninol | 143143-54-8 | 327.40 g/mol | Reduced carboxylic acid to alcohol |
| Fmoc-Thr(tBu)-OH | 71989-35-0 | 397.48 g/mol | L-stereoisomer with tert-butyl protection |
Stereoisomers of Threonine in Peptide Chemistry
Threonine contains two stereocenters, resulting in four possible stereoisomers that demonstrate distinct properties in peptide structures:
| Stereoisomer | Configuration | Natural Occurrence | Common Applications |
|---|---|---|---|
| L-Threonine | (2S,3R) | Most common in proteins | Standard protein synthesis |
| D-Threonine | (2R,3S) | Rare in nature | Peptide stabilization |
| L-allo-Threonine | (2S,3S) | Very rare | Specialized peptide structures |
| D-allo-Threonine | (2R,3R) | Extremely rare | Kahalalide F and other specialized peptides |
Research Applications
Peptide Synthesis
Fmoc-D-allo-Thr-OH is widely utilized in research focused on:
-
Peptide synthesis, particularly for incorporating D-allo-threonine into peptide chains
-
Enhancement of peptide stability and bioactivity through stereochemical modification
-
Development of peptide-based pharmaceuticals with improved pharmacokinetic profiles
Drug Development
In pharmaceutical research, Fmoc-D-allo-Thr-OH facilitates:
-
Creation of novel peptide-based drugs targeting specific biological pathways
-
Development of peptide therapeutics with enhanced stability against enzymatic degradation
-
Modification of natural peptides to improve their drug-like properties
Protein Engineering and Bioconjugation
Researchers leverage Fmoc-D-allo-Thr-OH's unique properties to:
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Modify proteins, improving their functionality and interactions
-
Create bioconjugates for enhanced drug delivery systems
-
Develop advanced diagnostic tools utilizing modified peptide structures
Practical Considerations for Laboratory Use
| Parameter | Recommendation |
|---|---|
| Storage Temperature | Room temperature or refrigerated |
| Container | Tightly sealed to prevent moisture absorption |
| Light Sensitivity | Protect from prolonged exposure to bright light |
| Shelf Life | Monitor for decomposition if stored for extended periods |
Solution Preparation Guidelines
For preparing stock solutions of Fmoc-D-allo-Thr-OH:
| Concentration | Solvent | Preparation Notes |
|---|---|---|
| 1 mM | DMSO | Requires 2.9295 mL for 1 mg |
| 5 mM | DMSO | Requires 0.5859 mL for 1 mg |
| 10 mM | DMSO | Requires 0.2929 mL for 1 mg |
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